molecular formula C10H11ClO2S B6617233 (4-cyclopropylphenyl)methanesulfonyl chloride CAS No. 1521474-21-4

(4-cyclopropylphenyl)methanesulfonyl chloride

Cat. No.: B6617233
CAS No.: 1521474-21-4
M. Wt: 230.71 g/mol
InChI Key: ACXMSQQWIKYWTM-UHFFFAOYSA-N
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Description

(4-Cyclopropylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C10H11ClO2S. This compound is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further bonded to a methanesulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Cyclopropylphenyl)methanesulfonyl chloride can be synthesized through the reaction of (4-cyclopropylphenyl)methanesulfonic acid with thionyl chloride. The reaction typically involves heating the methanesulfonic acid with thionyl chloride at elevated temperatures to produce the desired sulfonyl chloride compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Reduction Reactions: It can be reduced to (4-cyclopropylphenyl)methanesulfonic acid using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to (4-cyclopropylphenyl)methanesulfonic acid using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction Reactions: Conducted under anhydrous conditions with lithium aluminum hydride in an inert solvent like tetrahydrofuran.

    Oxidation Reactions: Performed using hydrogen peroxide in an aqueous or organic solvent.

Major Products Formed

    Sulfonamide Derivatives: Formed from reactions with amines.

    Sulfonate Ester Derivatives: Formed from reactions with alcohols.

    Sulfonothioate Derivatives: Formed from reactions with thiols.

Scientific Research Applications

(4-Cyclopropylphenyl)methanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-cyclopropylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyclopropylphenyl)methanesulfonyl chloride is unique due to the presence of the cyclopropylphenyl group, which imparts distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it valuable for specific applications in organic synthesis and research.

Properties

IUPAC Name

(4-cyclopropylphenyl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c11-14(12,13)7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXMSQQWIKYWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521474-21-4
Record name (4-cyclopropylphenyl)methanesulfonyl chloride
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